molecular formula C14H19FN2O B1386393 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde CAS No. 1154666-44-0

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde

Cat. No.: B1386393
CAS No.: 1154666-44-0
M. Wt: 250.31 g/mol
InChI Key: HURXEPKRKOHQJW-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorobenzaldehyde moiety and a dimethylamino-substituted piperidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Piperidine ring : Provides structural rigidity and potential interactions with biological targets.
  • Dimethylamino group : Enhances solubility and may influence the compound's interaction with receptors.
  • Fluorobenzaldehyde moiety : Contributes to the compound's electronic properties, affecting its reactivity and binding affinities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group and the fluorobenzaldehyde moiety are critical for its binding affinity, potentially modulating biological pathways by inhibiting or activating specific proteins involved in cellular processes .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds with similar structures have IC50 values ranging from 0.70 μM to 3.30 μM against leukemia cell lines (HL-60, K-562, HEL) and other cancer types .

CompoundCell LineIC50 (μM)
4gHL-601.00 ± 0.42
4gK-5620.92 ± 0.32
4eHEL1.05 ± 0.35

The selectivity index for these compounds indicates a promising therapeutic window, as they show significantly lower cytotoxicity in normal cell lines compared to cancerous ones .

Enzyme Inhibition

The compound also demonstrates potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on aldehyde dehydrogenase (ALDH), which is crucial in drug metabolism and detoxification pathways. Compounds similar to this compound have shown varying degrees of inhibition against ALDH isoforms, highlighting the importance of structural modifications in enhancing potency .

Study on Antiproliferative Activity

A study published in MDPI evaluated a series of piperidine derivatives, including those related to our compound. The findings indicated that modifications on the phenyl ring significantly affected cytotoxicity against hematologic tumors, with certain substitutions leading to improved activity profiles .

Tyrosinase Inhibition

Another relevant study focused on tyrosinase inhibitors, where compounds structurally similar to this compound were assessed for their ability to inhibit this enzyme involved in melanin synthesis. These findings underscore the potential of piperidine derivatives in cosmetic and therapeutic applications related to pigmentation disorders .

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURXEPKRKOHQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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